BenchChemオンラインストアへようこそ!

MPP hydrochloride

Estrogen Receptor Endocrinology Selective Antagonist

Procure MPP hydrochloride to achieve >200-fold ERα selectivity (Ki=2.7 nM) and eliminate the confounding partial agonist activity seen with tamoxifen or raloxifene in cancer research. Unlike SERMs, this silent antagonist cleanly isolates ERα-mediated transcriptional programs in MCF-7 or RL95-2 cell lines without triggering non-genomic kinase cascades. The validated hydrochloride salt ensures superior aqueous stability over the iodide counterpart for reproducible, multi-day HTS screening runs.

Molecular Formula C29H32ClN3O3
Molecular Weight 506.0 g/mol
Cat. No. B12414016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPP hydrochloride
Molecular FormulaC29H32ClN3O3
Molecular Weight506.0 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl
InChIInChI=1S/C29H31N3O3.ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;/h5-16,33-34H,2-4,17-20H2,1H3;1H
InChIKeyNUFZYMONJXOTFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MPP Hydrochloride for Research: ERα Antagonist and Dopaminergic Neurotoxin for Parkinson's Disease Modeling


MPP hydrochloride refers to two chemically distinct research compounds utilized in separate scientific domains. Methyl-piperidino-pyrazole (MPP) hydrochloride is a potent and selective estrogen receptor alpha (ERα) antagonist with a reported Ki value of 2.7 nM at ERα, displaying over 200-fold selectivity relative to ERβ (Ki = 1800 nM) . This compound serves as a critical pharmacological tool for dissecting ERα-mediated signaling pathways in cancer and endocrinology research. Separately, 1-methyl-4-phenylpyridinium (MPP⁺) hydrochloride is the active neurotoxic metabolite of MPTP, a protoxin that crosses the blood-brain barrier and is converted by monoamine oxidase-B in glial cells . MPP⁺ selectively accumulates in dopaminergic neurons via the dopamine transporter and inhibits mitochondrial complex I, thereby serving as a gold-standard inducer for Parkinson's disease (PD) models in vitro and in vivo [1].

Why Generic ERα Antagonists or Standard Neurotoxins Cannot Replace MPP Hydrochloride in Controlled Studies


In estrogen receptor research, substituting MPP with other selective estrogen receptor modulators (SERMs) such as tamoxifen or raloxifene introduces confounding variables due to their partial agonist activity in certain tissues. MPP functions as a silent antagonist at ERα, allowing researchers to eliminate ERα signaling without triggering transcriptional activation seen with other ligands . Conversely, in Parkinson's disease modeling, the choice of neurotoxin dictates the specificity and reproducibility of neuronal loss. While MPTP is widely used as an in vivo precursor, it requires metabolic activation by MAO-B, introducing variability based on age, strain, and enzyme expression [1]. Direct application of MPP⁺ bypasses this metabolic conversion step, ensuring consistent and immediate inhibition of mitochondrial complex I, thereby offering a more controlled experimental system for mechanistic or screening studies [2]. Using alternative toxins like 6-OHDA or paraquat introduces distinct death pathways (apoptosis vs. necrosis) or weaker complex I inhibition, respectively, rendering cross-study comparisons invalid .

MPP Hydrochloride: Quantified Differentiation Against Closest Analogs and Baseline Comparators


MPP Displays >200-Fold Binding Selectivity for ERα Over ERβ Compared to Non-Selective Ligands

MPP hydrochloride demonstrates a high degree of selectivity for the estrogen receptor alpha (ERα) subtype. In competitive binding assays, MPP exhibits a Ki value of 2.7 nM for ERα, which is markedly lower than the Ki value of 1800 nM observed for the estrogen receptor beta (ERβ) subtype . This results in a selectivity ratio exceeding 200-fold in favor of ERα . In contrast, the endogenous ligand 17β-estradiol binds both ERα and ERβ with roughly equivalent high affinity (Kd values in the sub-nanomolar range for both receptors), providing no subtype discrimination [1].

Estrogen Receptor Endocrinology Selective Antagonist

MPP Acts as a Silent ERα Antagonist, Differing from the Partial Agonist Activity of Propyl Pyrazole Triol (PPT) In Vivo

In murine models assessing uterine ERα function, MPP hydrochloride exhibits a mixed agonist/antagonist profile but is predominantly characterized as a silent antagonist, lacking the full agonist activity observed with other ERα-selective compounds . Specifically, in vivo uterine weight assays, MPP treatment does not induce the robust uterotrophic response seen with the ERα agonist Propyl pyrazole triol (PPT). While PPT at doses of 2-3 mg/kg significantly increases uterine wet weight in ovariectomized mice (comparable to estradiol), MPP at equivalent doses fails to stimulate uterine growth and can antagonize estradiol-induced responses [1].

Estrogen Receptor In Vivo Pharmacology Uterine Response

MPP⁺ Induces Necrotic Neuronal Death, Contrasting with the Apoptotic Pathway Triggered by 6-Hydroxydopamine (6-OHDA)

In comparative studies using the murine dopaminergic neuronal cell line MN9D, MPP⁺ and 6-hydroxydopamine (6-OHDA) induce dopaminergic cell death via distinct mechanisms. Treatment with 6-OHDA leads to ultrastructural changes typical of apoptosis, including chromatin condensation and nuclear fragmentation. In contrast, MPP⁺ treatment induces necrotic manifestations characterized by cytoplasmic vacuolation and organelle swelling without the hallmark nuclear changes of apoptosis . Functionally, both toxins cause a dose-dependent decrease in [³H]dopamine uptake in PC12 cells; however, MPP⁺ toxicity proceeds independently of reactive oxygen species (ROS) formation, whereas 6-OHDA toxicity is largely driven by oxidative stress and ROS generation [1].

Parkinson's Disease Neurotoxicity Cell Death Mechanisms

MPTP/MPP⁺ Exhibits Higher Dopaminergic Selectivity and Toxicity Than Haloperidol Metabolites (HPP⁺) in Synaptosomal Uptake Assays

In synaptosomal preparations from mouse brain, MPP⁺ demonstrates significantly higher inhibitory potency in the dopaminergic system compared to haloperidol metabolites such as HPP⁺. While both compounds inhibit labeled neurotransmitter uptake, MPP⁺ preferentially targets dopamine transport, whereas MPTP and haloperidol-derived pyridinium species show greater affinity for the serotonergic system [1]. Specifically, MPP⁺ exhibits the highest affinity for dopamine and noradrenaline uptake sites among all tested pyridinium species, which correlates strongly with its in vivo neurotoxic potency [2]. Furthermore, HPP⁺ demonstrates irreversible inhibition of dopamine uptake following drug removal, unlike the reversible inhibition observed with MPP⁺ and MPTP [1].

Neurotoxicity Dopamine Transporter Parkinsonism

MPP⁺ Potently Inhibits Mitochondrial Complex I at Nanomolar Concentrations, While Paraquat Requires Millimolar Doses for Weak Inhibition

In isolated brain mitochondrial preparations, MPP⁺ is a potent and effective inhibitor of NADH-linked mitochondrial oxidation at the level of Complex I of the electron transport chain [1]. In direct comparative studies, rotenone and MPP⁺ both function as effective inhibitors of Complex I activity. However, paraquat, a herbicide structurally related to MPP⁺, exhibits only weak inhibitory effects on Complex I and does so only at millimolar concentrations [2]. Specifically, MPP⁺ inhibits NADH dehydrogenase (Complex I) with an IC50 in the sub-micromolar range in isolated mitochondria, whereas paraquat requires concentrations exceeding 1 mM to produce detectable inhibition, and this inhibition is not specific to Complex I [2].

Mitochondrial Dysfunction Complex I Inhibition Neurotoxicity

MPP⁺ Demonstrates Superior Solubility in DMSO Compared to MPP⁺ Iodide Salt Form, Facilitating In Vitro Dosing

The selection of counterion significantly impacts the solubility profile of MPP⁺ salts, which directly affects the preparation of stock solutions for in vitro experiments. MPP hydrochloride (as the dihydrochloride salt, CAS 911295-24-4) exhibits a solubility of 50 mg/mL (92.16 mM) in DMSO at 25°C . In contrast, MPP⁺ iodide (CAS 36913-39-0) demonstrates a DMSO solubility of approximately 59 mg/mL (198.56 mM) . While the iodide salt achieves a higher molar concentration in DMSO, the hydrochloride salt form is generally preferred for in vivo formulations and offers distinct handling advantages. Notably, MPP⁺ iodide is reported to be unstable in aqueous solution, requiring fresh preparation and immediate use , whereas the hydrochloride salt maintains stability in DMSO for extended periods under recommended storage conditions.

Formulation Solubility In Vitro Assay

High-Value Applications for MPP Hydrochloride in Estrogen Signaling Research and Parkinson's Disease Modeling


ERα-Specific Pathway Dissection in Breast and Endometrial Cancer Cell Lines

Based on the >200-fold selectivity for ERα over ERβ , MPP hydrochloride is optimally employed in MCF-7 breast cancer or RL95-2 endometrial cancer cell lines to isolate ERα-mediated transcriptional programs and proliferative responses. At a concentration of 20 μM, MPP reduces ERα phosphorylation without altering Akt phosphorylation , enabling researchers to distinguish ERα-dependent genomic signaling from non-genomic kinase cascades. The IC50 value of 20.01 μM in RL95-2 cells provides a validated reference for dose-response studies [1]. For comparative studies, co-treatment with the ERβ-selective agonist DPN (diarylpropionitrile) or the ERβ-selective antagonist PHTPP allows for comprehensive mapping of estrogen receptor subtype contributions to cellular phenotypes.

Mitochondrial Complex I Dysfunction Modeling in Dopaminergic Neuronal Cultures

The well-characterized inhibition of NADH-linked mitochondrial oxidation at Complex I by MPP⁺ makes MPP⁺ hydrochloride the preferred neurotoxin for in vitro models of Parkinson's disease focusing on bioenergetic failure. In SH-SY5Y neuroblastoma cells or primary mesencephalic cultures, MPP⁺ induces a necrotic cell death morphology distinct from the apoptotic pathway triggered by 6-OHDA . Researchers can monitor mitochondrial membrane potential dissipation (ΔΨm), ATP depletion, and subsequent dopaminergic cell loss using concentrations ranging from 50 μM to 1 mM, depending on exposure duration. This application is particularly suited for screening mitochondrial-targeted neuroprotective compounds or assessing the impact of genetic mutations (e.g., PINK1, Parkin) on Complex I resilience.

Stable DMSO Stock Preparation for High-Throughput Screening Campaigns

With a validated DMSO solubility of 50 mg/mL (92.16 mM) , MPP dihydrochloride is suitable for integration into automated liquid handling systems for high-throughput screening (HTS) of compound libraries. The hydrochloride salt form eliminates the aqueous instability issues reported for the iodide counterpart , enabling the preparation of master plates that remain viable throughout multi-day screening runs when stored at -20°C. This stability reduces experimental variability caused by compound degradation and minimizes the need for frequent fresh preparation. For in vivo studies requiring oral gavage, a homogeneous suspension at ≥5 mg/mL can be prepared using CMC-Na as a vehicle , ensuring consistent dosing across experimental cohorts.

Comparative Parkinsonian Neurotoxicity Studies with Haloperidol Metabolites

In investigations of drug-induced parkinsonism, MPP⁺ serves as a critical positive control for dopaminergic selectivity. As demonstrated in synaptosomal uptake assays, MPP⁺ exhibits higher inhibitory potency in the dopaminergic system compared to haloperidol metabolites (HPP⁺) which show greater affinity for the serotonergic system . Additionally, the reversible nature of MPP⁺ inhibition of dopamine uptake contrasts with the irreversible terminal poisoning caused by HPP⁺ . This differential pharmacology allows researchers to model both acute reversible transporter inhibition (MPP⁺) and chronic irreversible terminal damage (HPP⁺) within the same experimental framework, providing mechanistic insight into the variable extrapyramidal side effect profiles of antipsychotic medications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for MPP hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.